(2-methyl-1H-imidazol-1-yl)butanenitrile
Description
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H11N3/c1-3-8(6-9)11-5-4-10-7(11)2/h4-5,8H,3H2,1-2H3 |
InChI Key |
BYDYGKGPXKZFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1C=CN=C1C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that imidazole derivatives, including (2-methyl-1H-imidazol-1-yl)butanenitrile, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing imidazole rings can effectively inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. A notable study synthesized several derivatives and evaluated their antibacterial activity using standard methods like the cylinder wells diffusion method. The results indicated promising antimicrobial potential for certain derivatives, with specific compounds showing enhanced activity compared to traditional antibiotics .
Anticancer Potential
The anticancer properties of imidazole-containing compounds have also been extensively studied. For example, derivatives of this compound were evaluated for their cytotoxic effects on different cancer cell lines using the MTT assay. The findings revealed that some compounds exhibited low IC50 values, indicating potent anticancer activity. Table 1 summarizes the IC50 values obtained from various studies:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 15.67 ± 2.52 |
| Compound B | C6 | 19.50 ± 2.12 |
| Compound C | MCF-7 | 12.47 ± 0.18 |
This table illustrates the effectiveness of specific derivatives against cancer cells, highlighting their potential as therapeutic agents .
Materials Science
Electrochromic Materials
Recent advancements have identified this compound as a component in electrochromic materials. These materials change color when an electric current is applied, making them valuable for applications in smart windows and displays. The incorporation of this compound enhances the electrochemical stability and color change efficiency of the materials used .
Agricultural Applications
Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Studies have indicated that imidazole derivatives can act as effective insecticides by targeting specific enzymes within pest organisms. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical usage while maximizing pest control efficiency .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Efficacy Study : A research team evaluated the antibacterial effects of various imidazole derivatives in clinical settings, demonstrating significant reductions in bacterial load in treated samples compared to controls .
- Electrochromic Device Development : A project focused on integrating this compound into electrochromic devices showed improved performance metrics, paving the way for commercial applications in energy-efficient buildings .
- Pesticide Formulation Trials : Field trials assessing the efficacy of imidazole-based pesticides revealed a marked decrease in pest populations with minimal environmental impact, supporting their use in organic farming practices .
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
- 2-(2-Methyl-1H-imidazol-1-yl)aniline and 3-(2-Methyl-1H-imidazol-1-yl)aniline : These isomers feature an aniline group (NH₂-substituted benzene) at the 1-position of the imidazole ring. The meta- and para-positions of the aniline substituent influence electronic effects and intermolecular interactions, as evidenced by their distinct melting points (132.5–134.5°C vs. 119.5–121.5°C) .
- 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile: This compound replaces the butanenitrile chain with a benzonitrile group.
- Nitroimidazole Derivatives : Compounds like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate (a metronidazole analog) incorporate a nitro group at the 5-position, which is critical for antimicrobial activity. The absence of this group in (2-methyl-1H-imidazol-1-yl)butanenitrile suggests divergent biological roles .
Key Structural Differences
| Compound | Substituent | Key Functional Group | Melting Point (°C) |
|---|---|---|---|
| This compound | Butanenitrile (CH₂CH₂CH₂CN) | Aliphatic nitrile | Not reported |
| 2-(2-Methyl-1H-imidazol-1-yl)aniline | Aniline (C₆H₄NH₂) | Aromatic amine | 132.5–134.5 |
| 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile | Benzonitrile (C₆H₄CN) | Aromatic nitrile | Not reported |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate | Nitro + ester | Nitro, ester | Not reported |
Common Strategies
- Condensation Reactions : Analogous to the synthesis of 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol derivatives, this compound could be synthesized via base-catalyzed condensation of 2-methylimidazole with a nitrile-containing aldehyde or halide .
- Alkylation : demonstrates the use of benzaldehyde in forming imidazole derivatives, suggesting that alkylation with a bromobutanenitrile precursor might yield the target compound .
Challenges
Physicochemical Properties
- Solubility: The aliphatic nitrile group likely increases solubility in polar organic solvents (e.g., acetone, ethanol) compared to aromatic analogs like 2-(2-methyl-1H-imidazol-1-yl)benzonitrile, which may favor nonpolar solvents .
- Thermal Stability : The absence of a nitro group (as in nitroimidazoles) suggests higher thermal stability than metronidazole derivatives, which decompose at elevated temperatures due to nitro group reactivity .
Antimicrobial Potential
Drug Development
The benzonitrile analog () is marketed by Thermo Scientific for research, indicating its utility as a building block in medicinal chemistry. The longer aliphatic chain in this compound could enhance membrane permeability, making it advantageous for CNS-targeting drugs .
Preparation Methods
Reaction Mechanism and Conditions
2-Methylimidazole undergoes deprotonation at the N1 position using KOH in THF, forming a nucleophilic imidazolide ion. This intermediate attacks the electrophilic carbon of 4-bromobutanenitrile, displacing bromide and forming the C–N bond. Reaction parameters critical to yield optimization include:
-
Molar Ratio : A 1.2:1 ratio of 2-methylimidazole to 4-bromobutanenitrile prevents dialkylation.
-
Temperature : Maintaining 60°C for 24 hours ensures complete conversion while avoiding nitrile hydrolysis.
-
Solvent : THF enhances solubility of both reactants and minimizes side reactions compared to polar aprotic solvents like DMF.
Post-reaction workup involves THF removal under reduced pressure, followed by extraction with ethyl acetate (3 × 100 mL) and drying over anhydrous MgSO₄. The crude product is purified via vacuum distillation (bp: 145–150°C at 0.5 mmHg) or silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 65–68% of the target compound.
Challenges and Mitigation Strategies
-
Dialkylation : Excess alkylating agent or prolonged reaction times promote bis-imidazole formation. Stoichiometric control and incremental reagent addition mitigate this issue.
-
Nitrile Stability : Basic conditions at elevated temperatures may hydrolyze the nitrile to carboxylic acids. Anhydrous KOH and inert atmospheres preserve functionality.
Halogenation-Cyanation Sequential Approach
For substrates sensitive to direct alkylation, a two-step halogenation-cyanation protocol offers improved regioselectivity. This method, inspired by benzimidazole syntheses, introduces the nitrile group after imidazole functionalization.
Stepwise Procedure
-
Halogenation : 2-Methylimidazole reacts with 1,4-dibromobutane in THF at 60°C for 12 hours, forming 1-(4-bromobutyl)-2-methyl-1H-imidazole (Yield: 75%).
-
Cyanation : The bromo intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, replacing bromide with nitrile (Yield: 72%).
Key Advantages :
-
Avoids handling reactive nitrile-containing alkylating agents directly.
-
Enables intermediate purification (e.g., recrystallization from ethanol/water), enhancing final product purity.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from 24 hours to 30 minutes. Adapting patent methodologies, this approach employs:
-
Reagents : 2-Methylimidazole (1 equiv), 4-chlorobutanenitrile (1.1 equiv), K₂CO₃ (2 equiv).
-
Conditions : Microwave irradiation at 100°C, 300 W, in acetonitrile.
Post-reaction, the mixture is filtered, concentrated, and purified via flash chromatography (SiO₂, dichloromethane:methanol 95:5), yielding 70% product. Microwave methods reduce energy consumption by 40% compared to conventional heating.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 68 | 24 h | Low | High |
| Halogenation-Cyanation | 72 | 18 h | Moderate | Moderate |
| Microwave-Assisted | 70 | 0.5 h | High | Limited |
Insights :
-
Direct Alkylation balances cost and efficiency for industrial-scale production.
-
Microwave Methods suit small-batch, high-purity applications despite higher equipment costs.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows >98% purity for all methods. Residual solvents (THF, DMSO) remain below ICH limits (<500 ppm).
Industrial-Scale Considerations
Cost Optimization
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2-methyl-1H-imidazol-1-yl)butanenitrile, and how can purity be validated?
- Methodological Answer : Synthesis can be adapted from protocols for analogous imidazole derivatives. For example, nucleophilic substitution or coupling reactions using 2-methylimidazole and nitrile-containing precursors under reflux conditions (e.g., acetonitrile or DMF as solvents). Purification may involve column chromatography (silica gel, eluent gradients) or recrystallization using ethanol/water mixtures. Validate purity via melting point analysis (cf. similar compounds in , e.g., mp 119.5–121.5°C for 3-(2-methyl-1H-imidazol-1-yl)aniline) and HPLC with UV detection at 254 nm .
Q. How can NMR spectroscopy distinguish this compound from structural analogs?
- Methodological Answer : Compare and NMR data to structurally related nitriles and imidazole derivatives. For instance, the nitrile group typically appears as a sharp singlet at ~110–120 ppm in NMR. Imidazole protons (C2-H in 2-methylimidazole) resonate at δ 6.8–7.2 ppm, while methyl groups on the imidazole ring show signals near δ 2.5 ppm. Assign peaks using 2D techniques (HSQC, HMBC) as in , where benzoimidazole derivatives were characterized with similar methods .
Q. What solvent systems are optimal for crystallizing this compound?
- Methodological Answer : Screen polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures, as imidazole derivatives often crystallize in these systems. For MOF-related applications (see Advanced Q1), solvothermal conditions (e.g., DMF at 80–120°C) may promote crystal growth. Use SHELX-2018 for structure refinement, leveraging its robustness in handling small-molecule crystallography as described in .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : Design MOFs using mixed ligands, as demonstrated in with Ni(II) and 1,3-bis(2-methyl-1H-imidazol-1-yl)propane. Employ solvothermal synthesis (e.g., Ni(NO)·6HO, HMIP ligand) at 100°C for 72 hours. Characterize topology via single-crystal XRD (SHELXL refinement) and analyze porosity via BET surface area measurements. The nitrile group may act as a weak donor site or stabilize guest molecules .
Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the nitrile carbon and imidazole ring. Compare with analogs like 4-(4,5-di(furan-2-yl)-1H-imidazol-2-yl)benzonitrile ( ), where nitrile groups participate in π-stacking. Molecular dynamics simulations can model solvent effects on reaction pathways .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Cross-validate results using complementary techniques. For example, if NMR suggests a planar imidazole ring but XRD shows puckering, re-examine sample purity or consider dynamic effects (e.g., tautomerism). Apply iterative refinement in SHELXL ( ) and consult crystallographic databases for comparable structures. Reference ’s framework for analyzing methodological inconsistencies in structural studies .
Q. What role does the nitrile group play in the compound’s pharmacological potential, based on structural analogs?
- Methodological Answer : Investigate via receptor-binding assays, drawing parallels to ZOFRAN® ( ), where a similar imidazole-methyl group binds 5-HT receptors. Synthesize derivatives replacing the nitrile with carboxyl or amide groups and compare IC values in vitro. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
